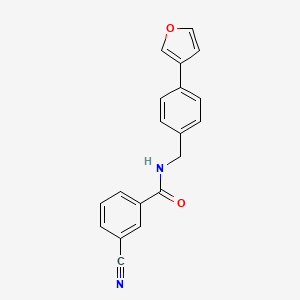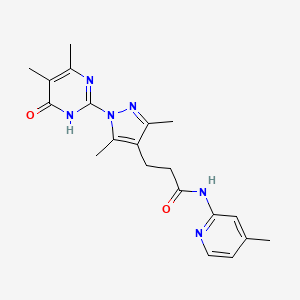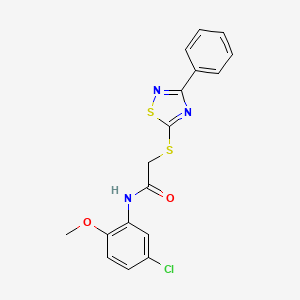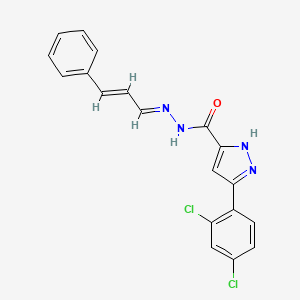![molecular formula C16H21F3N2O2 B2908460 4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one CAS No. 2380183-08-2](/img/structure/B2908460.png)
4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as TFMPB, and it has been found to have a wide range of potential applications in the field of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of TFMPB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TFMPB has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival, which may contribute to its anti-tumor activity. Additionally, TFMPB has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TFMPB has been found to have a wide range of biochemical and physiological effects in various cell types and animal models. In addition to its anti-tumor and neuroprotective effects, TFMPB has also been shown to have anti-inflammatory and antioxidant properties. TFMPB has been found to modulate the expression of various genes and proteins involved in these processes, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TFMPB is its potent and selective activity against certain cell types and signaling pathways. This makes it a valuable tool for studying the underlying mechanisms of various diseases and for developing new drugs for the treatment of these diseases. However, one of the limitations of TFMPB is its complex synthesis method and the need for specialized equipment and expertise to work with this compound.
Orientations Futures
There are several future directions for research on TFMPB. One area of focus is on the development of new drugs for the treatment of cancer and neurological disorders. TFMPB has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in human clinical trials. Another area of focus is on the development of new methods for synthesizing TFMPB and related compounds, which may lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of TFMPB and to identify new therapeutic targets for this compound.
Méthodes De Synthèse
The synthesis of TFMPB involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the reaction of 3-methylpyridine with paraformaldehyde to form a pyridine aldehyde intermediate. This intermediate is then reacted with piperidine and 4,4,4-trifluorobutanone to form the final product, TFMPB. The synthesis of TFMPB is a complex process that requires careful attention to detail and safety protocols.
Applications De Recherche Scientifique
TFMPB has been the subject of extensive scientific research due to its potential applications in the field of medicine and biochemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. TFMPB has been found to have potent anti-tumor activity in preclinical studies, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-12-3-2-8-20-15(12)23-11-13-5-9-21(10-6-13)14(22)4-7-16(17,18)19/h2-3,8,13H,4-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSFKAYJHQUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2908378.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2908379.png)
![propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2908380.png)
![6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2908385.png)

![Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate](/img/structure/B2908389.png)
![2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2908391.png)
![N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2908392.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2908398.png)